molecular formula C11H9N3S B6258151 2-amino-5-[(pyridin-2-yl)methyl]thiophene-3-carbonitrile CAS No. 1221432-10-5

2-amino-5-[(pyridin-2-yl)methyl]thiophene-3-carbonitrile

Cat. No.: B6258151
CAS No.: 1221432-10-5
M. Wt: 215.3
InChI Key:
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Description

2-amino-5-[(pyridin-2-yl)methyl]thiophene-3-carbonitrile is a heterocyclic compound that contains a thiophene ring substituted with an amino group, a pyridin-2-ylmethyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-[(pyridin-2-yl)methyl]thiophene-3-carbonitrile typically involves the condensation of a thiophene derivative with a pyridine derivative under specific conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of a base such as potassium t-butoxide and may be conducted under microwave irradiation to enhance the reaction rate .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the Gewald reaction or similar synthetic routes. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-[(pyridin-2-yl)methyl]thiophene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents or other electrophiles can be used to introduce new substituents at the amino group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

2-amino-5-[(pyridin-2-yl)methyl]thiophene-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-5-[(pyridin-2-yl)methyl]thiophene-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and carbonitrile groups allows for hydrogen bonding and other interactions with biological macromolecules, influencing its pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

    2-amino-3-cyanopyridine: Similar structure but lacks the thiophene ring.

    5-amino-2-thiophenecarbonitrile: Similar structure but lacks the pyridin-2-ylmethyl group.

Uniqueness

2-amino-5-[(pyridin-2-yl)methyl]thiophene-3-carbonitrile is unique due to the combination of the thiophene ring, pyridin-2-ylmethyl group, and carbonitrile group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

1221432-10-5

Molecular Formula

C11H9N3S

Molecular Weight

215.3

Purity

95

Origin of Product

United States

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